3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-methoxybenzoic acid
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Overview
Description
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-methoxybenzoic acid is a compound that belongs to the class of 4-aryl piperidines. It is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation. This compound is known for its role in optimizing the 3D orientation of degraders, which is crucial for the formation of ternary complexes and the enhancement of drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-methoxybenzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached to the piperidine ring through a coupling reaction, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-methoxybenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a linker in the development of PROTACs for targeted protein degradation.
Biology: The compound is employed in the study of protein-protein interactions and the development of novel therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-methoxybenzoic acid involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s semi-flexible linker properties help optimize the 3D orientation of the degrader, facilitating the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase .
Comparison with Similar Compounds
Similar Compounds
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another 4-aryl piperidine used as a semi-flexible linker in PROTAC development.
N-(tert-Butoxycarbonyl)-4-piperidone: Used in the synthesis of various organic compounds, including epidermal growth factor analogs.
((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: A rigid linker for PROTAC development.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acrylic acid: Used in organic synthesis.
3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid: Another compound used in organic synthesis.
Uniqueness
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-methoxybenzoic acid is unique due to its methoxy group, which can influence the compound’s electronic properties and reactivity. This makes it particularly useful in the development of PROTACs, where the optimization of 3D orientation and drug-like properties is crucial .
Properties
Molecular Formula |
C18H25NO5 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-methoxy-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-7-5-12(6-8-19)13-9-14(16(20)21)11-15(10-13)23-4/h9-12H,5-8H2,1-4H3,(H,20,21) |
InChI Key |
VXLOEXYJTZJVNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC(=C2)OC)C(=O)O |
Origin of Product |
United States |
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